molecular formula C22H25N5O3 B2445026 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 2034408-51-8

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2445026
CAS No.: 2034408-51-8
M. Wt: 407.474
InChI Key: GBELPKYTTXFFSH-UHFFFAOYSA-N
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Description

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is an organic compound with significant potential in scientific research and industry This compound's structure is characterized by the presence of multiple heterocycles, including oxazolone and quinazoline moieties, linked via an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide typically involves multi-step organic synthesis protocols. A common synthetic route includes:

  • Preparation of Intermediate 1: : Synthesis of 2-oxobenzo[d]oxazole involves the reaction of o-aminophenol with oxalyl chloride, followed by cyclization.

  • Preparation of Intermediate 2: : The tetrahydroquinazoline moiety is prepared through the cyclization of 2-aminobenzylamine with formamide.

  • Coupling Reaction: : The two intermediates are coupled through acylation with acetic anhydride, resulting in the formation of the final compound.

These steps are carried out under controlled conditions, typically involving inert atmospheres and specific temperature profiles.

Industrial Production Methods

The industrial production of this compound would likely scale up these reactions using continuous flow processes and automated synthesis machinery to ensure consistency and efficiency. Advanced purification methods such as chromatography and recrystallization ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation and Reduction: : The oxazolone and quinazoline rings can participate in redox reactions.

  • Substitution Reactions: : The acetamide linkage and aromatic systems can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions like palladium complexes.

Major Products

The major products from these reactions include derivatives with modified functional groups on the aromatic rings or changes in oxidation states of the nitrogen atoms.

Scientific Research Applications

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. The presence of multiple heterocycles allows it to participate in diverse biochemical pathways, modulating activity at various targets.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as those containing oxazolone or quinazoline rings, 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide stands out due to its unique combination of these functional groups

List of Similar Compounds

  • 2-oxobenzoxazole derivatives

  • Quinazoline-based compounds

  • Piperidine-containing amides

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c28-20(13-27-18-7-3-4-8-19(18)30-22(27)29)25-15-9-11-26(12-10-15)21-16-5-1-2-6-17(16)23-14-24-21/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBELPKYTTXFFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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